REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4](=[O:21])[CH:5]([NH:13]CC1C=CC=CC=1)[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1.C([O-])=O.[NH4+]>C(O)(C)C.[Pd]>[CH3:2][O:3][C:4](=[O:21])[CH:5]([NH2:13])[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1 |f:0.1,2.3|
|
Name
|
4-Fluoro-α-[(phenylmethyl)amino]benzeneacetic acid methyl ester hydrochloride
|
Quantity
|
12.2 kg
|
Type
|
reactant
|
Smiles
|
Cl.COC(C(C1=CC=C(C=C1)F)NCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
50 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1.2 kg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The batch was filtered through Hyflo Supercel
|
Type
|
WASH
|
Details
|
the filter cake was washed with isopropanol (25 L)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to low volume
|
Type
|
CUSTOM
|
Details
|
flushed with isopropyl acetate (50 L)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in isopropyl acetate (30 L)
|
Type
|
WASH
|
Details
|
washed with 5% aqueous potassium phosphate (40 L)
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C1=CC=C(C=C1)F)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.79 kg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4](=[O:21])[CH:5]([NH:13]CC1C=CC=CC=1)[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1.C([O-])=O.[NH4+]>C(O)(C)C.[Pd]>[CH3:2][O:3][C:4](=[O:21])[CH:5]([NH2:13])[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1 |f:0.1,2.3|
|
Name
|
4-Fluoro-α-[(phenylmethyl)amino]benzeneacetic acid methyl ester hydrochloride
|
Quantity
|
12.2 kg
|
Type
|
reactant
|
Smiles
|
Cl.COC(C(C1=CC=C(C=C1)F)NCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
50 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1.2 kg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The batch was filtered through Hyflo Supercel
|
Type
|
WASH
|
Details
|
the filter cake was washed with isopropanol (25 L)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to low volume
|
Type
|
CUSTOM
|
Details
|
flushed with isopropyl acetate (50 L)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in isopropyl acetate (30 L)
|
Type
|
WASH
|
Details
|
washed with 5% aqueous potassium phosphate (40 L)
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C1=CC=C(C=C1)F)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.79 kg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4](=[O:21])[CH:5]([NH:13]CC1C=CC=CC=1)[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1.C([O-])=O.[NH4+]>C(O)(C)C.[Pd]>[CH3:2][O:3][C:4](=[O:21])[CH:5]([NH2:13])[C:6]1[CH:11]=[CH:10][C:9]([F:12])=[CH:8][CH:7]=1 |f:0.1,2.3|
|
Name
|
4-Fluoro-α-[(phenylmethyl)amino]benzeneacetic acid methyl ester hydrochloride
|
Quantity
|
12.2 kg
|
Type
|
reactant
|
Smiles
|
Cl.COC(C(C1=CC=C(C=C1)F)NCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
50 L
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
1.2 kg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
5 kg
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The batch was filtered through Hyflo Supercel
|
Type
|
WASH
|
Details
|
the filter cake was washed with isopropanol (25 L)
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated to low volume
|
Type
|
CUSTOM
|
Details
|
flushed with isopropyl acetate (50 L)
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in isopropyl acetate (30 L)
|
Type
|
WASH
|
Details
|
washed with 5% aqueous potassium phosphate (40 L)
|
Type
|
CUSTOM
|
Details
|
The solution was evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C1=CC=C(C=C1)F)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.79 kg | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 80.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |